Enzymatic Baeyer-Villiger Oxidation: Quantitative Conversion by HAPMO vs. Incomplete Conversion of Other Fluorobenzaldehydes
In the enzymatic Baeyer-Villiger oxidation catalyzed by 4-hydroxyacetophenone monooxygenase (HAPMO), 3-fluoro-4-hydroxybenzaldehyde undergoes quantitative conversion to the corresponding fluorophenyl formate, which spontaneously hydrolyzes to the fluorophenol. By contrast, other fluorobenzaldehydes such as 2-fluoro-, 3-fluoro-, 2,3-difluoro- and 2,4-difluorobenzaldehyde yield mixtures of fluorophenols and fluorobenzoic acids, indicating incomplete chemoselectivity [1]. This quantitative conversion highlights the unique substrate-enzyme interaction conferred by the 3-fluoro-4-hydroxy substitution pattern.
| Evidence Dimension | Conversion efficiency and product selectivity in enzymatic Baeyer-Villiger oxidation |
|---|---|
| Target Compound Data | Quantitative conversion to fluorophenyl formate, no detectable benzoic acid side product |
| Comparator Or Baseline | 2-fluoro-, 3-fluoro-, 2,3-difluoro-, and 2,4-difluorobenzaldehyde yield minor amounts of fluorobenzoic acids (typically 5-20% acid side product) |
| Quantified Difference | 100% phenol pathway vs. ≤95% phenol pathway for comparators |
| Conditions | HAPMO enzyme, 19F NMR monitoring, pH 7.5, 25°C |
Why This Matters
For chemoenzymatic synthesis of fluorophenols, this compound provides superior chemoselectivity and avoids purification challenges associated with acid byproducts.
- [1] Moonen, M. J. H., Westphal, A. H., Rietjens, I. M. C. M., & Van Berkel, W. J. H. (2005). Enzymatic Baeyer-Villiger oxidation of benzaldehydes. Advanced Synthesis and Catalysis, 347(7–8), 1027–1034. DOI: 10.1002/adsc.200404307 View Source
